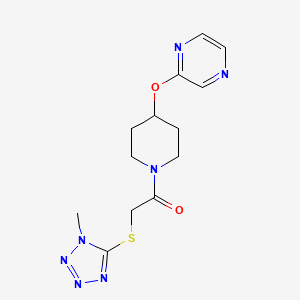
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H17N7O2S and its molecular weight is 335.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a piperidine moiety, and a pyrazinyl ether, which contribute to its unique biological properties. The molecular formula is C15H19N5O2S with a molecular weight of approximately 337.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₂S |
| Molecular Weight | 337.41 g/mol |
| LogP | 3.7934 |
| PSA | 81.93 |
Antimicrobial Activity
Recent studies have shown that compounds containing tetrazole and piperidine structures exhibit significant antimicrobial properties. For instance, a series of tetrazole-substituted piperidine derivatives demonstrated promising antibacterial and antifungal activities when tested against various strains. Specifically, compounds derived from similar structures have been noted for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Antitumor Activity
The pyrazinyl component of the compound suggests potential antitumor activity, as pyrazole derivatives have been linked to inhibition of key cancer-related pathways. Research indicates that certain pyrazole derivatives can inhibit kinases implicated in tumor progression, such as BRAF and EGFR . The incorporation of the tetrazole moiety may enhance this activity through improved binding affinity to target proteins.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The tetrazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing binding to biological targets. Additionally, the presence of the piperidine ring may facilitate penetration into cellular membranes, allowing for effective intracellular action .
Case Study 1: Antimicrobial Evaluation
A study synthesized several derivatives of 2-(piperidin-1-yl)ethanone with tetrazole substitutions, evaluating their antimicrobial activity using serial dilution methods. Compounds with structural similarities to our compound showed significant activity against both bacterial and fungal strains, suggesting that modifications in the functional groups can lead to enhanced efficacy .
Case Study 2: Antitumor Screening
In vitro studies involving pyrazole derivatives indicated that certain compounds exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity compared to individual treatments . This highlights the potential for our compound to be further explored in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : Variations in the substituents on the piperidine and tetrazole rings can significantly alter potency.
- Electronic Properties : The electron-withdrawing or donating nature of substituents affects the overall reactivity and interaction with biological targets.
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-9-12(21)20-6-2-10(3-7-20)22-11-8-14-4-5-15-11/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCUGDDWUAQVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














